Cas no 10537-63-0 (1-(4-Ethenylphenyl)ethan-1-one)

1-(4-Ethenylphenyl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- Ethanone,1-(4-ethenylphenyl)-
- 1-(4-ethenylphenyl)ethanone
- 1-(4-VINYL-PHENYL)-ETHANONE
- 1-(4-ethenylphenyl)ethan-1-one
- 1-(4-ethenyl-phenyl)ethanone
- 1-(4-vinylphenyl)ethanone
- 4-acetylstyrene
- 4-vinylacetophenone
- AG-D-18779
- FT-0690697
- I01-7339
- KB-09243
- SureCN273504
- 4'-Vinylacetophenone
- SCHEMBL273504
- HDXVSRDSYNPSAE-UHFFFAOYSA-N
- AKOS006330936
- p-methylcarbonylstyrene
- MFCD09033342
- EN300-142426
- DTXSID20447953
- 10537-63-0
- E72714
- HS-4145
- DB-089132
- 1-(4-Ethenylphenyl)ethan-1-one
-
- MDL: MFCD09033342
- インチ: InChI=1S/C10H10O/c1-3-9-4-6-10(7-5-9)8(2)11/h3-7H,1H2,2H3
- InChIKey: HDXVSRDSYNPSAE-UHFFFAOYSA-N
- SMILES: C(C1C=CC(C(=O)C)=CC=1)=C
計算された属性
- 精确分子量: 146.0732
- 同位素质量: 146.073164938g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 152
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- PSA: 17.07
1-(4-Ethenylphenyl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-142426-2.5g |
1-(4-ethenylphenyl)ethan-1-one |
10537-63-0 | 95% | 2.5g |
$624.0 | 2023-02-15 | |
Enamine | EN300-142426-10.0g |
1-(4-ethenylphenyl)ethan-1-one |
10537-63-0 | 95% | 10.0g |
$945.0 | 2023-02-15 | |
Enamine | EN300-142426-0.5g |
1-(4-ethenylphenyl)ethan-1-one |
10537-63-0 | 95% | 0.5g |
$437.0 | 2023-02-15 | |
eNovation Chemicals LLC | D110215-10g |
1-(4-VINYL-PHENYL)-ETHANONE |
10537-63-0 | 95% | 10g |
$995 | 2024-08-03 | |
TRC | B125528-10mg |
1-(4-Ethenylphenyl)ethan-1-one |
10537-63-0 | 10mg |
$ 50.00 | 2022-06-07 | ||
TRC | B125528-100mg |
1-(4-Ethenylphenyl)ethan-1-one |
10537-63-0 | 100mg |
$ 87.00 | 2023-04-19 | ||
Enamine | EN300-142426-0.1g |
1-(4-ethenylphenyl)ethan-1-one |
10537-63-0 | 95% | 0.1g |
$194.0 | 2023-02-15 | |
Ambeed | A191950-100mg |
1-(4-Vinylphenyl)ethanone |
10537-63-0 | 97% mix TBC as stabilizer | 100mg |
$187.0 | 2025-02-26 | |
Enamine | EN300-142426-1.0g |
1-(4-ethenylphenyl)ethan-1-one |
10537-63-0 | 95% | 1g |
$0.0 | 2023-06-08 | |
Enamine | EN300-142426-1000mg |
1-(4-ethenylphenyl)ethan-1-one |
10537-63-0 | 95.0% | 1000mg |
$760.0 | 2023-09-30 |
1-(4-Ethenylphenyl)ethan-1-one 関連文献
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Guoli Shen,Haojie Liu,Jingchao Chen,Zhenxiu He,Yongyun Zhou,Lin Wang,Yang Luo,Zhimin Su,Baomin Fan Org. Biomol. Chem. 2021 19 3601
-
L. Novkovic,M. Trmcic,M. Rodic,F. Bihelovic,M. Zlatar,R. Matovic,R. N. Saicic RSC Adv. 2015 5 99577
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Susanne Reinert,Gerhard J. Mohr Chem. Commun. 2008 2272
1-(4-Ethenylphenyl)ethan-1-oneに関する追加情報
Introduction to 1-(4-Ethenylphenyl)ethan-1-one (CAS No. 10537-63-0)
1-(4-Ethenylphenyl)ethan-1-one, with the chemical formula C10H10O, is a significant compound in the realm of organic chemistry and pharmaceutical research. Its molecular structure, featuring an ethyl group and a phenyl ring connected to a ketone functional group, makes it a versatile intermediate in synthetic chemistry. This compound has garnered attention due to its potential applications in drug development, particularly in the synthesis of bioactive molecules.
The CAS number 10537-63-0 uniquely identifies this chemical entity in scientific literature and databases, facilitating accurate referencing and research. The presence of the ethenyl group (vinyl group) in its structure imparts reactivity that can be exploited in various chemical transformations, making it a valuable building block for more complex molecules.
In recent years, there has been growing interest in exploring the pharmacological properties of 1-(4-Ethenylphenyl)ethan-1-one and its derivatives. Research has indicated that compounds with similar structural motifs may exhibit promising biological activities, including anti-inflammatory, antioxidant, and even anticancer properties. These findings are particularly intriguing given the increasing demand for novel therapeutic agents with improved efficacy and reduced side effects.
One of the most compelling aspects of 1-(4-Ethenylphenyl)ethan-1-one is its role as a precursor in the synthesis of more complex pharmacophores. For instance, researchers have utilized this compound to develop novel inhibitors targeting specific enzymatic pathways involved in diseases such as diabetes and neurodegenerative disorders. The ability to modify its structure allows for fine-tuning of biological activity, making it an indispensable tool in medicinal chemistry.
The synthesis of 1-(4-Ethenylphenyl)ethan-1-one typically involves condensation reactions between appropriate precursors, such as 4-vinylaniline and acetone. These reactions are well-documented in organic chemistry literature and can be optimized for high yields and purity. Advances in catalytic methods have further enhanced the efficiency of these synthetic routes, enabling researchers to produce larger quantities of the compound for both laboratory and industrial applications.
From a computational chemistry perspective, 1-(4-Ethenylphenyl)ethan-1-one has been studied to understand its electronic properties and potential interactions with biological targets. Molecular modeling techniques have revealed insights into how this compound might bind to receptors or enzymes, providing a rational basis for designing more effective derivatives. Such computational approaches are becoming increasingly integral in modern drug discovery pipelines.
The pharmaceutical industry has also shown interest in 1-(4-Ethenylphenyl)ethan-1-one due to its potential as an intermediate in the production of active pharmaceutical ingredients (APIs). Its structural features make it amenable to further functionalization, allowing for the creation of novel compounds with tailored properties. This adaptability is crucial in developing next-generation therapeutics that address unmet medical needs.
In conclusion, 1-(4-Ethenylphenyl)ethan-1-one (CAS No. 10537-63-0) represents a fascinating compound with diverse applications in chemical synthesis and pharmaceutical research. Its unique molecular structure and reactivity make it a valuable asset for researchers seeking to develop innovative treatments for various diseases. As scientific understanding continues to evolve, the potential uses of this compound are likely to expand further, solidifying its importance in the field.
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